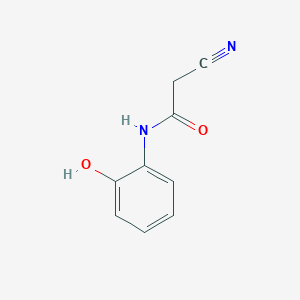

2-Cyano-N-(2-hydroxyphenyl)acetamide

Description

Properties

CAS No. |

3815-12-1 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-cyano-N-(2-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C9H8N2O2/c10-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-4,12H,5H2,(H,11,13) |

InChI Key |

VPYDYCHWWHBLLR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)CC#N)O |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC#N)O |

Other CAS No. |

3815-12-1 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Hydroxyphenyl Acetamide and Its Analogs

Direct Synthesis Routes of 2-Cyano-N-(2-hydroxyphenyl)acetamide

The formation of the amide bond in this compound is typically achieved through the reaction of an amine with a cyanoacetic acid derivative.

A common and conventional method for the synthesis of N-substituted cyanoacetamides involves the direct condensation of an appropriate amine with ethyl cyanoacetate (B8463686). In the case of this compound, this would involve the reaction of 2-aminophenol (B121084) with ethyl cyanoacetate. The reaction is typically carried out at elevated temperatures to drive the reaction towards the formation of the amide by eliminating ethanol.

A similar methodology has been reported for the synthesis of analogous compounds, such as 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. In this synthesis, m-methoxyaniline is reacted with ethyl cyanoacetate. patsnap.com This reaction serves as a model for the general conditions that can be applied to the synthesis of this compound. The process involves heating a mixture of the amine and ethyl cyanoacetate, often without a solvent, to facilitate the nucleophilic acyl substitution.

The efficiency of the direct synthesis of N-substituted cyanoacetamides is highly dependent on the reaction conditions. Based on the synthesis of similar compounds, a range of conditions can be explored to optimize the yield of this compound. Key parameters that are often optimized include the reaction temperature, reaction time, and the molar ratio of the reactants.

For the synthesis of 2-cyano-N-(m-methoxyphenyl)acetamide, which precedes its chlorination, a systematic study of these parameters has been conducted. The reaction between m-methoxyaniline and ethyl cyanoacetate has been shown to produce high yields under specific conditions. The following table summarizes the findings from these optimization studies, which can be extrapolated to the synthesis of the target compound. patsnap.com

| Molar Ratio (m-methoxyaniline:ethyl cyanoacetate) | Temperature (°C) | Time (h) | Yield (%) |

| 1:1.5 | 200 | 4 | 95.6 |

| 1:5 | 120 | 8 | 89.0 |

| 1:1.2 | 150 | 6 | 90.0 |

These results indicate that a higher temperature and a shorter reaction time with a moderate excess of ethyl cyanoacetate can lead to excellent yields. It is important to note that upon cooling the reaction mixture, the product often precipitates as a solid, which can then be purified by filtration and washing with a suitable solvent. patsnap.com

Synthesis of Advanced Cyanoacetamide Derivatives

The this compound molecule possesses several reactive sites that allow for further chemical modifications, leading to a diverse range of advanced derivatives.

N-acylation is a fundamental reaction in organic synthesis used to introduce an acyl group onto a nitrogen atom. While this compound is already an N-acylated product, further acylation can be performed on other parts of the molecule if it contains additional reactive amine groups, or analogous structures can be built using N-acylation as a key step.

A relevant example is the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. This two-step process begins with the activation of 2-(thiophen-2-yl)acetic acid by converting it into its more reactive acyl chloride derivative, 2-(thiophen-2-yl)acetyl chloride, using thionyl chloride. acs.org The subsequent N-acylation step involves the reaction of this acyl chloride with 2-aminothiophene-3-carbonitrile (B183302) in the presence of a base, such as triethylamine (B128534), in a solvent like tetrahydrofuran (B95107) (THF). acs.org This method is widely used for amide synthesis due to the high reactivity of acyl chlorides, which often leads to high yields and straightforward product isolation. acs.org

The reaction can be summarized as follows:

Activation Step: 2-(thiophen-2-yl)acetic acid + SOCl₂ → 2-(thiophen-2-yl)acetyl chloride

Acylation Step: 2-(thiophen-2-yl)acetyl chloride + 2-aminothiophene-3-carbonitrile --(Triethylamine, THF)--> N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

This methodology highlights a robust approach to constructing more complex amide structures from simpler building blocks.

The active methylene (B1212753) group (the -CH₂- group adjacent to the cyano and carbonyl groups) in this compound is acidic and can be deprotonated by a base to form a carbanion. This nucleophilic carbanion can then participate in condensation reactions with various carbonyl compounds, most notably in the Knoevenagel condensation. nih.govwikipedia.orgsigmaaldrich.com

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. nih.govwikipedia.org This reaction is a powerful tool for the formation of new carbon-carbon double bonds. For instance, the condensation of 2-cyanoacetamide (B1669375) with aromatic aldehydes leads to the formation of α,β-unsaturated cyanoacetamide derivatives. nih.gov

A specific example is the reaction of 2-cyanoacetamide with 6-nitroveratraldehyde (B1662942) in refluxing methanol (B129727) with a few drops of piperidine as a catalyst. This reaction goes to completion, yielding 100% of the corresponding 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (B2417300) after two hours. chemspider.com

| Reactants | Catalyst | Solvent | Conditions | Product | Yield (%) |

| 2-cyanoacetamide, 6-nitroveratraldehyde | Piperidine | Methanol | Reflux, 2h | 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | 100 |

Microwave-assisted Knoevenagel condensations have also been developed as an environmentally friendly and efficient method, often leading to high yields in shorter reaction times. nih.gov

The active methylene group in 2-cyanoacetamides can also undergo nitrosation to form hydroxyimino derivatives. This reaction is typically carried out using a source of nitrous acid, which is generated in situ from the reaction of a nitrite (B80452) salt, such as sodium nitrite, with an acid. google.com

The conventional method for the synthesis of 2-cyano-2-hydroxyiminoacetamide involves the reaction of cyanoacetamide with sodium nitrite in the presence of an acid like acetic acid or a strong mineral acid. google.com However, the use of stoichiometric or excess strong acid can lead to the decomposition of the product and requires a subsequent neutralization step, which generates waste. google.com

An improved process has been developed that utilizes a less than stoichiometric amount of acid. This method avoids the problems of low yield and product decomposition. The reaction is typically conducted at temperatures between 10°C and 80°C in an aqueous solvent. This process yields the salt of the 2-cyano-2-hydroxyiminoacetamide, which can then be used in subsequent reactions without isolation. google.com The general reaction is as follows:

NC-CH₂-CONH-R + MNO₂ + H⁺ → NC-C(=NOH)-CONH-R + M⁺ + H₂O

This reaction is a valuable method for introducing a hydroxyimino functional group, which can serve as a precursor for further synthetic transformations.

Cyclization Reactions for Heterocyclic Scaffolds

The molecular architecture of this compound, featuring a reactive active methylene group, a cyano group, and an N-(2-hydroxyphenyl)amido moiety, renders it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These reactions often proceed through intramolecular or intermolecular cyclization pathways, leading to the formation of stable ring systems.

Benzoxazoles: The N-(2-hydroxyphenyl)acetamide core is a key synthon for the preparation of benzoxazoles. The synthesis can be achieved through the cyclization of o-aminophenols with various reagents. In the context of this compound, a potential pathway involves the intramolecular cyclization of the corresponding N-(2-hydroxyphenyl) amide derivative. While direct cyclization of this compound to a benzoxazole (B165842) derivative is not explicitly detailed in the provided search results, the general strategy of utilizing o-hydroxyanilides is well-established. For instance, N-(2-hydroxyphenyl)-acetamide can undergo cyclization at high temperatures in the presence of an imidazolium (B1220033) chloride catalyst to yield 2-methylbenzoxazole (B1214174) mdpi.com. The reaction proceeds via activation of the amide carbonyl group, followed by nucleophilic attack of the adjacent hydroxyl group and subsequent dehydration.

Quinoxalinones: N-aryl cyanoacetamides are valuable precursors for the synthesis of quinoxalin-2-ones. A tandem nitrosation/cyclization reaction of N-aryl cyanoacetamides with tert-butyl nitrite can provide quinoxalin-2-ones in good yields organic-chemistry.org. This process involves the formation of a nitroso intermediate, which then undergoes tautomerization and subsequent intramolecular cyclization to form the quinoxalinone ring system organic-chemistry.org. This method demonstrates good functional group tolerance organic-chemistry.org.

Thorpe-Ziegler Reaction: The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone buchler-gmbh.comwikipedia.orgsynarchive.comlscollege.ac.inchem-station.com. As this compound is not a dinitrile, the classical Thorpe-Ziegler reaction is not directly applicable. This reaction is conceptually more related to the Dieckmann condensation wikipedia.org.

Radical-Mediated Synthetic Strategies

Radical-mediated reactions offer a powerful tool for the construction of complex molecules, often under mild conditions. For N-aryl acetamides, including derivatives of this compound, radical cyclization can be initiated by the formation of an amidyl radical.

The generation of amidyl radicals from N-aryl amides can be achieved through various methods, including photocatalysis chemrxiv.orgrsc.orgacs.orgchemrxiv.org. Once formed, these highly reactive intermediates can undergo intramolecular cyclization reactions. For instance, silver-catalyzed cascade cyclization of N-aryl-4-pentenamides proceeds through an amidyl radical-initiated 5-exo-trig cyclization nih.gov.

Visible-light photoredox catalysis has emerged as a particularly effective method for generating N-centered radicals from amide precursors rsc.org. These radicals can then participate in a variety of transformations, including cyclizations to form heterocyclic scaffolds. For example, the photocatalytic radical cyclization of N-(o-cyanobiaryl)acrylamides with oxime esters has been developed for the synthesis of acyl-containing pyrido[4,3,2-gh]phenanthridines rsc.org. While specific examples involving this compound are not prevalent in the provided search results, the general principles of radical generation and cyclization of N-aryl amides suggest a viable synthetic strategy for accessing novel heterocyclic derivatives.

Green Chemistry Principles in Cyanoacetamide Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of cyanoacetamides and their derivatives, microwave-assisted synthesis and organocatalysis represent key green approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction rates, improve yields, and often allows for solvent-free conditions. The synthesis of various heterocyclic compounds from cyanoacetamide precursors is amenable to microwave irradiation.

For example, the synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines from 4'-hydroxy chalcones and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) has been achieved under solventless microwave-assisted conditions researchgate.net. Similarly, the Knoevenagel condensation to produce coumarin (B35378) derivatives can be effectively carried out using microwave irradiation, drastically reducing reaction times compared to conventional heating researchgate.netslideshare.net.

A study on the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives demonstrated the advantages of microwave irradiation over conventional heating, with increased reaction rates and higher yields jchps.com.

| Product | Conventional Method Yield (%) | Microwave Irradiation Yield (%) |

|---|---|---|

| 2-Cyano-N-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)acetamide | 64 | 72 |

| 2-Cyano-N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl)acetamide | 66 | 72 |

| 2-Cyano-N-(4-oxo-2-(thiophen-2-yl)thiazolidin-3-yl)acetamide | 76 | 82 |

This table presents a comparison of yields for the synthesis of thiazolidinone derivatives using conventional heating versus microwave irradiation, based on data from Chavan & Pai, 2017. jchps.com

Organocatalysis and Environmentally Benign Methods

Organocatalysis, the use of small organic molecules as catalysts, offers an environmentally benign alternative to metal-based catalysts. N-heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been employed in reactions involving cyanoacetamides rsc.orgnih.govresearchgate.net.

NHCs can catalyze a variety of transformations, including annulation reactions and cycloadditions rsc.orgnih.gov. For instance, NHC-catalyzed reactions of enals with α-cyano-β-methylenones have been reported nih.gov. While a specific organocatalytic synthesis of this compound is not detailed in the search results, the broader applicability of organocatalysis to reactions involving cyanoacetamide derivatives suggests potential for the development of green synthetic routes. Chiral phosphoric acids have also been used as organocatalysts in reactions involving N-aryl-3-oxobutanamides rsc.org.

Strategies for Derivatization and Functionalization

The functional groups present in this compound, namely the phenolic hydroxyl group and the amide nitrogen, provide sites for further chemical modification through derivatization.

Alkylation and Acylation of Cyanoacetamide Salts

The amide nitrogen of a cyanoacetamide can be alkylated or acylated, typically after conversion to its corresponding salt to enhance its nucleophilicity. The N-alkylation of amides can be achieved using various bases to deprotonate the amide, followed by reaction with an alkyl halide derpharmachemica.comresearchgate.netnih.govnih.govmdpi.com. Microwave irradiation can also be employed to accelerate N-alkylation reactions of amides, often under solvent-free and phase-transfer catalytic conditions mdpi.com.

Similarly, the phenolic hydroxyl group of the 2-hydroxyphenyl moiety can be readily alkylated or acylated. The acylation of N-(hydroxyphenyl)acetamides can be carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base.

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The versatile scaffold of N-(2-hydroxyphenyl)acetamide and its analogs, particularly those containing a cyanoacetamide moiety, serves as a valuable precursor for the synthesis of a wide array of derivatives bearing diverse aromatic and heteroaromatic substituents. These modifications are typically achieved through condensation, cyclization, and coupling reactions that leverage the reactivity of the active methylene group and the amide functionality.

One of the most direct methods for introducing aromatic moieties is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group in a cyanoacetamide derivative with an aromatic aldehyde. For instance, α,β-unsaturated cyanoacetamide compounds have been synthesized by reacting aromatic aldehydes with 2-cyanoacetamide in the presence of ammonium acetate as a catalyst under microwave irradiation, a method that aligns with green chemistry principles. nih.gov A specific example is the reaction of 4-hydroxybenzaldehyde (B117250) with 2-cyanoacetamide, which yields 2-(4-hydroxybenzylidene)-cyanoacetamide. nih.gov

The N-(substituted-phenyl)-2-cyanoacetamide backbone is also a key starting material for building complex heterocyclic systems. Various reagents can react with this precursor to yield a range of five- and six-membered heterocycles. For example, reacting N-(4-substitutedphenyl)-2-cyanoacetamide with benzylidene malononitrile in a basic medium leads to the formation of pyridine (B92270) derivatives. ekb.eg Similarly, condensation with salisaldehyde (2-hydroxybenzaldehyde) in refluxing acetic acid produces coumarin-based structures. ekb.eg

Another significant precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has been utilized to synthesize a variety of fused heterocyclic systems. researchgate.netmdpi.com This compound's reactivity allows for regioselective attack and cyclization with different chemical reagents, leading to the formation of derivatives containing thiophene, thiazole, pyrazole (B372694), pyridine, and pyrimidine (B1678525) rings. researchgate.netmdpi.com For example, its reaction with arylhydrazones can yield pyrazole systems. mdpi.com

Acylation is another effective method for incorporating heteroaromatic moieties. This can be seen in the synthesis of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. The process involves a two-step reaction where 2-(thiophen-2-yl)acetic acid is first converted to its more reactive acyl chloride intermediate, 2-(thiophen-2-yl)acetyl chloride. This intermediate is then reacted with a heteroaromatic amine, 2-aminothiophene-3-carbonitrile, in the presence of triethylamine to yield the final amide product. nih.gov

Furthermore, existing aromatic rings on the acetamide (B32628) scaffold can be modified. For example, 2-acetamidophenol (B195528) (N-(2-hydroxyphenyl)acetamide) can undergo nitration to introduce nitro groups onto the phenyl ring, yielding products such as N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide. mdpi.com

The following tables summarize representative synthetic methodologies for introducing these diverse moieties.

Table 1: Knoevenagel Condensation for Aromatic Moiety Introduction

| Starting Material | Aromatic Aldehyde | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Cyanoacetamide | 4-Hydroxybenzaldehyde | Ammonium Acetate | Microwave, 160 W, 40 s | 2-(4-hydroxybenzylidene)-cyanoacetamide | 98.6% | nih.gov |

Table 2: Synthesis of Heterocyclic Derivatives from N-(4-substitutedphenyl)-2-cyanoacetamide

| Starting Material | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Aryl-2-cyanoacetamide | Salisaldehyde | Acetic Acid, Reflux, 6 h | Coumarin derivative | ekb.eg |

| N-Aryl-2-cyanoacetamide | Benzylidene malononitrile | Basic Medium | Pyridine derivative | ekb.eg |

Table 3: Acylation Method for Heteroaromatic Moiety Introduction

| Acylating Agent Precursor | Heteroaromatic Amine | Reagents | Product | Yield | Reference |

|---|

Advanced Structural Characterization

Single Crystal X-ray Diffraction Analysis

The analysis of a single crystal of 2-Cyano-N-(2-hydroxyphenyl)acetamide offers a definitive look at its molecular geometry and the forces governing its crystal packing.

The conformation of the molecule is characterized by the relative orientation of its constituent parts. A key feature is the dihedral angle between the phenyl ring and the acetamide (B32628) group. In this compound, the angle between these two planar systems is 7.48 (18)°. researchgate.net This slight twist is a notable aspect of its molecular conformation.

Crystallographic analysis indicates that this compound crystallizes in the orthorhombic system. nih.govresearchgate.net The specific space group has been identified, which defines the symmetry of the crystal lattice. The data for the crystal structure was collected at a temperature of 120 K. researchgate.net

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Crystal system | Orthorhombic |

| Temperature | 120 K |

| R-factor | 0.051 |

| wR factor | 0.131 |

| Data-to-parameter ratio | 10.0 |

This data is based on the single-crystal X-ray study of this compound. researchgate.net

The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. For this compound, the exact composition of the asymmetric unit has been determined through crystallographic studies. researchgate.net

The precise measurement of bond lengths and angles within the this compound molecule provides insight into its electronic structure and potential reactivity. The mean deviation in carbon-carbon bond lengths is reported to be 0.004 Å. researchgate.net

Table 2: Selected Geometric Parameters (Å, °)

| Bond/Angle | Value |

| Mean (C–C) | 0.004 Å |

This table highlights a key geometric parameter from the crystallographic analysis. researchgate.net

Supramolecular Architecture in the Solid State

Beyond the individual molecule, the crystal structure of this compound is defined by an intricate network of intermolecular interactions, which dictate how the molecules pack together in the solid state.

Noncovalent Interactions: C—H···π and π···π Stacking

A comprehensive analysis of the crystal structure of this compound did not yield explicit details regarding C—H···π or π···π stacking interactions in the primary literature. While these interactions are commonly observed in aromatic systems and play a crucial role in the stability of crystal lattices, the seminal study on the crystallography of this compound does not provide a specific discussion or geometric parameters for such interactions. Further research is required to definitively characterize the presence and significance of C—H···π and π···π stacking in the solid-state structure of this compound.

Self-Assembly Patterns and Chain Formation

The crystal structure of this compound is predominantly stabilized by a robust network of hydrogen bonds, which orchestrates the self-assembly of the molecules into well-defined, infinite chains. researchgate.net The primary intermolecular interactions involve the hydroxyl and amide functional groups.

The molecular arrangement is characterized by the formation of infinite zigzag chains extending along specific crystallographic directions, namely the nih.gov and directions. researchgate.net This ordered assembly is a direct consequence of the hydrogen-bonding patterns. The molecules are linked head-to-tail, with the hydroxyl group of one molecule interacting with the carbonyl oxygen of an adjacent molecule, and the amide N-H group forming a hydrogen bond with the nitrogen atom of the cyano group of a neighboring molecule. This intricate hydrogen-bonding network results in a highly organized and stable crystalline solid. researchgate.net

Influence of Substituents on Crystal Packing

A detailed comparative analysis of the influence of substituents on the crystal packing of this compound is limited by the lack of available crystallographic data for a homologous series of its derivatives in the reviewed literature. To rigorously assess how different functional groups at various positions on the phenyl ring or acetamide moiety would alter the intermolecular interactions and, consequently, the crystal packing, a systematic study of such derivatives would be necessary.

In related N-arylacetamide systems, it has been observed that the introduction of different substituents can significantly modify the crystal packing. For instance, the presence of bulky groups can sterically hinder certain packing arrangements, while the introduction of additional hydrogen bond donors or acceptors can lead to entirely new supramolecular synthons. The electronic nature of the substituents can also influence the aromatic rings' electron density, potentially modulating any π-stacking interactions. However, without specific crystallographic data for derivatives of this compound, any discussion on the precise impact of substituents on its crystal packing remains speculative.

Spectroscopic Data for this compound Remains Elusive in Public Domain

The structural elucidation of a chemical compound is fundamentally reliant on these spectroscopic techniques. IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Mass spectrometry determines the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

While data for isomeric compounds such as 2-cyano-N-(3-hydroxyphenyl)acetamide and 2-cyano-N-(4-hydroxyphenyl)acetamide, as well as related precursors like 2-cyanoacetamide (B1669375), are available, this information cannot be directly extrapolated to accurately describe this compound due to the unique electronic and steric effects imparted by the ortho-hydroxy group on the phenyl ring.

A crystallographic study has confirmed the solid-state structure of this compound, but this research did not include the publication of its IR, NMR, or mass spectra. Therefore, a detailed analysis and the creation of corresponding data tables as requested for the following sections is not possible at this time:

Spectroscopic Investigations for Structural Elucidation

Mass Spectrometry (MS)

Molecular Ion Peak Identification and Fragmentation Patterns

Without access to primary experimental data from peer-reviewed sources, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research or direct experimental analysis of the compound would be necessary to obtain the data needed for a complete spectroscopic investigation.

Isotopic Pattern Analysis for Heteroatoms

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The analysis of the isotopic pattern in a mass spectrum provides valuable information about the presence of specific heteroatoms, such as nitrogen and oxygen, within a molecule. For 2-Cyano-N-(2-hydroxyphenyl)acetamide (C₉H₈N₂O₂), the presence of two nitrogen atoms and two oxygen atoms gives rise to a characteristic isotopic signature.

The relative intensity of the isotopic peaks in a mass spectrum is determined by the natural abundance of the stable isotopes of each element. The table below outlines the natural abundances of the relevant isotopes.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.985 |

| ²H | 0.015 | |

| Nitrogen | ¹⁴N | 99.634 |

| ¹⁵N | 0.366 | |

| Oxygen | ¹⁶O | 99.762 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.200 |

Natural Isotopic Abundances of Relevant Elements

The molecular ion peak (M) in the mass spectrum of this compound will be accompanied by M+1 and M+2 peaks. The M+1 peak arises primarily from the presence of ¹³C and ¹⁵N isotopes, while the M+2 peak is mainly due to the presence of ¹⁸O and the combination of two ¹³C or other heavier isotopes. The expected relative intensities of these peaks can be calculated based on the number of atoms of each element in the molecule and their isotopic abundances. This analysis is a critical step in confirming the elemental composition of the compound.

Hirshfeld Surface Analysis and Quantitative Contributions to Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. synhet.com This analysis is based on the electron distribution of a molecule, calculated from its crystal structure data. The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal, and it is colored to provide information about the nature and strength of intermolecular contacts.

For this compound, the crystal structure reveals a network of hydrogen bonds that stabilize the crystal packing. synhet.com Hirshfeld surface analysis allows for a detailed investigation of these and other weaker interactions. The surface is typically mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

The quantitative breakdown of these interactions provides a deeper understanding of the forces that govern the self-assembly of the molecules in the solid state, which is crucial for crystal engineering and materials science.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method in quantum chemistry for investigating the electronic structure of many-body systems. Its application to 2-Cyano-N-(2-hydroxyphenyl)acetamide enables a detailed understanding of its molecular geometry, vibrational modes, and electronic properties.

DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can provide optimized geometric parameters (bond lengths and bond angles) that are in close agreement with experimental data. Minor discrepancies between the calculated gas-phase geometry and the experimental solid-state structure can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice.

The electronic structure of the molecule is characterized by the distribution of electrons. The presence of the cyano (-C≡N), hydroxyl (-OH), and acetamide (B32628) (-NH-C=O) functional groups dictates the electronic landscape. The nitrogen and oxygen atoms, being highly electronegative, create regions of higher electron density, influencing the molecule's polarity and reactivity.

Table 1: Selected Experimental and Theoretical Geometric Parameters for Acetamide Derivatives

| Parameter | Bond Length (Å) - Experimental (Crystal) | Bond Length (Å) - Theoretical (DFT) | Bond Angle (°) - Experimental (Crystal) | Bond Angle (°) - Theoretical (DFT) |

|---|---|---|---|---|

| C=O | 1.23 - 1.25 | 1.22 - 1.24 | N-C=O | 122 - 125 |

| C-N (amide) | 1.33 - 1.35 | 1.35 - 1.37 | C-N-C | 125 - 128 |

| C-C (amide) | 1.50 - 1.52 | 1.51 - 1.53 | O=C-C | 120 - 123 |

| C≡N | 1.13 - 1.15 | 1.15 - 1.17 | C-C≡N | 177 - 179 |

| C-O (hydroxyl) | 1.35 - 1.37 | 1.36 - 1.38 | C-C-O | 118 - 121 |

Note: Data presented is a general range for similar acetamide derivatives and may not represent the exact values for this compound.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular motions. Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

A Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of the contribution of each internal coordinate to a given normal mode. This allows for an unambiguous assignment of the vibrational bands. For this compound, key vibrational modes include:

O-H stretch: Typically observed in the range of 3200-3600 cm⁻¹.

N-H stretch: Usually found between 3200 and 3400 cm⁻¹.

C≡N stretch: A strong, sharp band expected around 2250 cm⁻¹.

C=O stretch (Amide I): A very strong absorption in the region of 1630-1690 cm⁻¹.

N-H bend (Amide II): Found in the 1510-1570 cm⁻¹ range.

Table 2: Tentative Vibrational Assignments for this compound based on Related Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3400 | O-H stretching |

| ν(N-H) | ~3300 | N-H stretching |

| ν(C-H) aromatic | 3000-3100 | Aromatic C-H stretching |

| ν(C≡N) | ~2250 | Cyano group stretching |

| ν(C=O) | ~1670 | Carbonyl stretching (Amide I) |

| δ(N-H) | ~1550 | N-H bending (Amide II) |

| ν(C-N) | ~1400 | C-N stretching (Amide III) |

Note: These are expected ranges and the exact values would be determined by specific calculations for the title compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

From the energies of the HOMO and LUMO, other important electronic properties can be estimated through Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

For cyanoacetamide derivatives, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO tends to be distributed over the cyanoacetamide moiety. The presence of the electron-withdrawing cyano group and the electron-donating hydroxyl group influences the energies of these orbitals.

Table 3: Representative Frontier Molecular Orbital Energies and Related Parameters for Acetamide Derivatives

| Parameter | Typical Value (eV) |

|---|---|

| EHOMO | -6.0 to -7.0 |

| ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

| Ionization Potential (I) | 6.0 to 7.0 |

| Electron Affinity (A) | 1.0 to 2.0 |

Note: These values are illustrative for this class of compounds and would require specific calculation for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with different colors representing different values of the electrostatic potential.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for nucleophilic attack.

Green regions: Represent areas of neutral potential.

For this compound, the MEP map is expected to show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the cyano group. These regions are rich in electrons and are susceptible to attack by electrophiles. Positive potential (blue) is anticipated around the hydrogen atoms of the amide and hydroxyl groups, indicating their electrophilic character.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It is particularly useful for quantifying intramolecular charge transfer (ICT) and delocalization of electron density.

The NBO analysis calculates the stabilization energies (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater delocalization.

In this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. Key interactions would include:

Delocalization from the lone pair of the amide nitrogen to the antibonding π* orbital of the carbonyl group (nN → π*C=O). This interaction is characteristic of the amide resonance and contributes to the planarity of the amide group.

Delocalization from the lone pairs of the hydroxyl oxygen into the antibonding π* orbitals of the phenyl ring.

Hyperconjugative interactions involving the σ and π orbitals of the molecule.

Table 4: Significant Donor-Acceptor Interactions from NBO Analysis for a Representative Acetamide Structure

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π*(C=O) | ~50-60 |

| LP(O)hydroxyl | π*(C-C)ring | ~20-30 |

| π(C=C)ring | π*(C=C)ring | ~15-25 |

Note: LP denotes a lone pair. These are representative values for related structures.

Reactivity Descriptors and Quantum Chemical Parameters

Based on the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived. These parameters provide a quantitative measure of the molecule's reactivity and are useful in understanding its chemical behavior.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of chemical hardness (S = 1/2η). It is a measure of the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2).

These quantum chemical parameters provide a framework for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

Table 5: Calculated Reactivity Descriptors for a Representative Acetamide Derivative

| Descriptor | Formula | Typical Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~3.5 - 4.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.0 - 2.5 eV |

| Global Softness (S) | 1/2η | ~0.20 - 0.25 eV⁻¹ |

| Electrophilicity Index (ω) | μ²/2η | ~1.5 - 2.5 eV |

Note: These values are derived from the representative FMO energies in Table 3.

Based on a comprehensive search of available scientific literature, it has been determined that the specific computational and theoretical studies required to fully address the outlined topics for the compound "this compound" have not been published.

The requested article structure requires detailed research findings for highly specific computational chemistry analyses, including:

Fukui Functions for Electrophilic and Nucleophilic Attack

Chemical Hardness, Chemical Potential, and Electrophilicity Index

Electrophilicity-Based Charge Transfer (ECT) Analysis

Monte Carlo Simulation for Adsorption Phenomena

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

While studies employing these theoretical methods on analogous or related compounds, such as other cyanoacetamide derivatives, do exist, the data is not transferable and would violate the strict instruction to focus solely on "this compound." Generating an article without this specific data would result in a scientifically inaccurate and speculative piece that does not meet the required standards of detail and accuracy.

Therefore, it is not possible to generate the requested article at this time due to the absence of the necessary primary research data for this specific chemical compound in the public domain.

Chemical Reactivity and Reaction Mechanisms

Active Sites and Reaction Pathways of Cyanoacetamide Moiety

The cyanoacetamide core is the primary source of the molecule's reactivity, featuring several sites susceptible to chemical attack or participation in reactions.

The methylene (B1212753) group (CH₂) positioned between the electron-withdrawing cyano (-CN) and carbonyl (C=O) groups is highly reactive. This "active methylene" group is characterized by the increased acidity of its protons. The adjacent electronegative groups stabilize the resulting carbanion (conjugate base) through resonance, facilitating its formation in the presence of a base.

This nucleophilic carbanion is a key intermediate in many reactions, particularly condensation reactions. For instance, compounds with a cyano active methylene group readily react with aldehydes and ketones. nih.govresearchgate.net In a typical Knoevenagel condensation, the carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to a new carbon-carbon bond. Subsequent dehydration often yields an α,β-unsaturated product. The reactivity of this group makes 2-Cyano-N-(2-hydroxyphenyl)acetamide a valuable synthon for the synthesis of more complex heterocyclic systems. ekb.eg

The amide group, while generally stable due to resonance that imparts a partial double bond character to the C-N bond, plays a significant role in the molecule's reactivity. nih.gov

Amide Nitrogen: The lone pair of electrons on the amide nitrogen atom makes it nucleophilic. ekb.eg It can participate in intramolecular cyclization reactions, particularly with nearby electrophilic centers.

Carbonyl Functionality: The carbonyl group has a dual role. The carbonyl oxygen, with its lone pairs, can act as a Lewis base or a hydrogen bond acceptor. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This electrophilicity is crucial for cyclization and condensation reactions where intramolecular attack can lead to the formation of heterocyclic rings.

The stability of the amide bond is significant, requiring specific conditions, such as strong acids or bases or enzymatic action, for its cleavage. nih.gov

The distribution of electron density in this compound results in distinct electrophilic (electron-deficient) and nucleophilic (electron-rich) sites, which are the focal points of its chemical reactions. vaia.comkhanacademy.org

An electrophile is an electron-deficient species that accepts an electron pair, while a nucleophile is an electron-rich species that donates an electron pair. vaia.com The key reactive sites in this compound are summarized in the table below.

| Site | Functional Group | Character | Reasoning | Potential Reactions |

|---|---|---|---|---|

| Methylene Carbon (-CH₂-) | Active Methylene | Nucleophilic (as carbanion) | Protons are acidic; forms a resonance-stabilized carbanion in the presence of a base. | Condensation, Alkylation, Michael Addition |

| Carbonyl Carbon (C=O) | Amide | Electrophilic | Oxygen is highly electronegative, polarizing the C=O bond and making the carbon electron-deficient. researchgate.net | Nucleophilic Acyl Substitution, Cyclization |

| Cyano Carbon (C≡N) | Cyano | Electrophilic | The triple bond and electronegative nitrogen make the carbon susceptible to nucleophilic attack. | Hydration to amide, Addition of nucleophiles |

| Amide Nitrogen (-NH-) | Amide | Nucleophilic | The lone pair of electrons on the nitrogen atom can act as a nucleophile. ekb.eg | Cyclization, Deprotonation followed by nucleophilic attack |

| Hydroxyl Oxygen (-OH) | Phenol | Nucleophilic | Lone pairs on the oxygen atom make it a potent nucleophile. | O-alkylation, O-acylation, Intramolecular cyclization |

| Aromatic Ring | 2-Hydroxyphenyl | Nucleophilic | The hydroxyl group is an activating group, increasing the electron density of the ring, particularly at the ortho and para positions. | Electrophilic Aromatic Substitution |

Regioselectivity and Stereoselectivity in Reactions

In reactions where multiple products can be formed, the concepts of regioselectivity and stereoselectivity become critical.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.com For this compound, reactions involving unsymmetrical reagents can lead to different constitutional isomers. For instance, in a cyclization reaction, the ortho-hydroxyl group can direct the reaction to a specific position on the cyanoacetamide side chain, leading to a single regioisomer. Studies on similar systems, such as the reaction of cyanothioacetamide with unsymmetrical 1,3-diketones, have shown that the reaction can be non-regiospecific, leading to a mixture of isomers. researchgate.net The specific outcome for this compound would depend heavily on the reaction conditions and the nature of the reacting partner.

Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com If a reaction involving this compound creates a new chiral center, it can potentially lead to a mixture of enantiomers or diastereomers. The presence of existing chiral centers in the reactants or the use of chiral catalysts can induce stereoselectivity, favoring the formation of one stereoisomer. For example, in [3+2] cycloaddition reactions involving related nitrones, the formation of specific stereochemically defined products is a key outcome. mdpi.com

Mechanistic Investigations of Cyclization and Condensation Reactions

The presence of multiple reactive functional groups in a specific arrangement allows this compound to undergo intramolecular cyclization reactions, often initiated by a condensation step.

A prominent reaction pathway involves the intramolecular condensation between the phenolic hydroxyl group and the cyanoacetamide moiety. This type of reaction is observed in related cyano active methylene compounds which, after an initial addition-elimination, can cyclize due to the interaction between a hydroxyl group and the cyano group. researchgate.netasianpubs.org

The likely mechanism for the base-catalyzed cyclization of this compound to form a 2-imino-2H-chromene derivative proceeds as follows:

Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group, forming a nucleophilic phenoxide ion.

Intramolecular Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of the cyano group. This is a key ring-forming step.

Tautomerization/Protonation: The resulting intermediate undergoes tautomerization or protonation to yield the stable 2-imino-2H-chromene ring system.

Condensation reactions with other reagents, such as 1,3-diketones, are also mechanistically significant. The rate constants and activation parameters for the condensation of cyanoacetamide with various diketones have been studied to elucidate the reaction scheme. rsc.org These studies help in understanding the selectivity and kinetics of such reactions.

| Reaction Type | Key Reactant Sites | General Mechanism | Potential Product |

|---|---|---|---|

| Intramolecular Cyclization | Nucleophile: -OH group Electrophile: -CN group | Base-catalyzed nucleophilic attack of the phenoxide on the cyano carbon, followed by tautomerization. | 2-Imino-2H-chromene derivatives |

| Knoevenagel Condensation | Nucleophile: Active Methylene (-CH₂-) Electrophile: Aldehyde/Ketone Carbonyl | Base-catalyzed formation of a carbanion from the active methylene group, followed by nucleophilic attack on the carbonyl carbon and subsequent dehydration. | α,β-Unsaturated cyanoacrylamides |

| Gewald Reaction | Active Methylene, Cyano Group, Elemental Sulfur | Condensation of the active methylene compound with a carbonyl compound and elemental sulfur in the presence of a base. | Substituted aminothiophenes (if reacted with a ketone) |

Radical Reaction Mechanisms

While many reactions of this compound are ionic in nature, the potential for radical reaction mechanisms also exists. Radical reactions typically involve three stages: initiation, propagation, and termination. libretexts.org

Initiation: This step involves the formation of radicals, usually through the homolytic cleavage of a weak bond by heat or light. A radical initiator like AIBN (azobisisobutyronitrile) could be used.

Propagation: A radical abstracts an atom from the molecule to form a new radical, which then continues the chain reaction. mdpi.com In this compound, the most likely site for hydrogen abstraction would be the active methylene group, due to the stability of the resulting radical, which is resonance-stabilized by both the cyano and carbonyl groups. The phenolic hydrogen is also a potential site for abstraction.

Termination: The reaction concludes when two radicals combine. libretexts.org

Although specific studies on radical reactions of this compound are not prominent in the literature, its structural features suggest it could participate in such pathways under appropriate conditions, potentially leading to dimerization, polymerization, or functionalization via radical addition or substitution.

Non Biological Applications and Functional Materials

Applications in Optical Materials

The presence of a π-conjugated system and functional groups that can modulate electronic properties suggests that 2-Cyano-N-(2-hydroxyphenyl)acetamide could be utilized in the formulation of advanced optical materials.

Laser Dyes and Optical Brighteners

Currently, there is limited direct research available in peer-reviewed literature specifically investigating the application of this compound as a laser dye or an optical brightener. Laser dyes are complex organic molecules that exhibit strong fluorescence and can sustain stimulated emission, with coumarin (B35378) and rhodamine derivatives being common examples. Optical brighteners function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, creating a whitening effect. While the core structure of this compound possesses some of the basic electronic features required for fluorescence, detailed studies to quantify its efficiency, photostability, and spectral properties for these specific applications are not yet available.

Non-Linear Optical (NLO) Chromophores

Organic molecules with significant second-order non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency doubling of lasers and optical switching. wikipedia.org The NLO response in organic molecules often arises from a molecular structure that combines an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This "push-pull" electronic asymmetry leads to a large change in dipole moment upon excitation, a key factor for high molecular hyperpolarizability (β), which is a measure of the NLO activity of a molecule.

In this compound, the hydroxyl (-OH) group on the phenyl ring acts as an electron donor, while the cyano (-C≡N) group serves as a strong electron acceptor. The phenyl ring and the acetamide (B32628) bridge constitute the π-conjugated system that facilitates intramolecular charge transfer from the donor to the acceptor. This molecular arrangement is characteristic of many efficient NLO chromophores.

Research on structurally similar compounds supports the potential of this compound in this field. For instance, studies on acetamide-chalcone derivatives have demonstrated significant two-photon absorption cross-sections, a desirable NLO property. mdpi.com Furthermore, other organic crystals containing cyano and methoxy (B1213986) (an electron-donating group) functionalities, such as 2-cyano-3-(2-methoxyphenyl)-2-propenoic acid methyl ester, have been shown to possess large second-order NLO coefficients. researchgate.net The investigation of a new organic crystal, N-(4-aminobenzenesulfonyl)acetamide, also revealed promising characteristics for frequency doubling into the blue region of the spectrum. researchgate.net

The efficiency of NLO materials is often quantified by the second-harmonic generation (SHG) signal. For a material to exhibit second-order NLO effects, it must crystallize in a non-centrosymmetric space group. wikipedia.org While the specific NLO coefficients for this compound have not been reported, the molecular design principles suggest it is a promising candidate for further investigation in NLO applications.

Corrosion Inhibition

The development of effective corrosion inhibitors is crucial for protecting metallic materials from degradation in aggressive environments. Organic compounds containing heteroatoms (such as oxygen and nitrogen) and π-electrons are often excellent corrosion inhibitors due to their ability to adsorb onto metal surfaces.

Recent studies on compounds with molecular structures analogous to this compound have demonstrated significant corrosion inhibition properties for steel in acidic media. For example, research on 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide has shown it to be an effective inhibitor for both galvanized and stainless steel. electrochemsci.org Similarly, derivatives of 1-naphthyl-2-cyanoacetamide have been investigated as environmentally safe corrosion inhibitors for Inconel 800 in chloride solutions. nih.gov These studies provide a strong basis for inferring the potential mechanisms by which this compound may protect metals.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism of corrosion inhibition by organic molecules is the adsorption onto the metal surface, which isolates the metal from the corrosive environment. The adsorption of this compound is expected to occur through the interaction of its electron-rich centers with the vacant d-orbitals of iron atoms on the steel surface. These centers include the lone pair electrons of the oxygen atoms in the hydroxyl and carbonyl groups, the nitrogen atom in the amide group, and the π-electrons of the phenyl ring and the cyano group.

The nature of this adsorption can be physical (physisorption), involving electrostatic interactions between charged molecules and the charged metal surface, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal. Often, a combination of both is observed.

The adsorption behavior of similar inhibitors has been found to follow the Langmuir adsorption isotherm. electrochemsci.orgnih.govresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adherence to this isotherm suggests that the inhibitor molecules occupy specific adsorption sites on the metal surface, and there is no interaction between the adsorbed molecules.

Table 1: Adsorption Characteristics of Structurally Similar Compounds

| Inhibitor Compound | Metal/Medium | Adsorption Isotherm | Reference |

|---|---|---|---|

| 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide | Galvanized Steel & 304 Stainless Steel in 1M H₂SO₄ | Langmuir | electrochemsci.org |

| 1-naphthyl-2-cyanoacetamide derivatives | Inconel 800 in chloride solution | Langmuir | nih.gov |

Protective Film Formation

The adsorption of this compound molecules on a metal surface leads to the formation of a protective film that acts as a barrier to both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This classification of an inhibitor as a "mixed-type" inhibitor is common for organic compounds of this nature. electrochemsci.orgnih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), on analogous compounds have confirmed the formation of such protective films. Potentiodynamic polarization curves typically show a reduction in both anodic and cathodic current densities in the presence of the inhibitor. EIS measurements often reveal an increase in charge-transfer resistance and a decrease in double-layer capacitance, which are indicative of a less conductive and thicker interfacial layer, respectively, confirming the formation of an insulating protective film. electrochemsci.orgresearchgate.net

Scanning electron microscopy (SEM) of metal surfaces exposed to corrosive media with and without similar inhibitors has provided visual evidence of this protective film. In the absence of the inhibitor, the metal surface appears rough and damaged, whereas in its presence, a smoother surface is observed, indicating the formation of a stable, protective layer. electrochemsci.org

Table 2: Electrochemical Data for a Related Acetamide Corrosion Inhibitor

| Inhibitor | Concentration | Corrosion Current Density (Icorr) | Inhibition Efficiency (%) |

|---|---|---|---|

| 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide | 10 ppm | - | 73 |

| 20 ppm | - | 81 | |

| 30 ppm | - | 86 | |

| 40 ppm | - | 90 | |

| 50 ppm | - | 93 |

Data for 304 Stainless Steel in 1M H₂SO₄, adapted from electrochemsci.org.

Conclusion and Future Perspectives

Summary of Key Research Findings

2-Cyano-N-(2-hydroxyphenyl)acetamide is a versatile chemical compound with a rich chemistry. Its synthesis is well-established, and its structure has been thoroughly characterized. The presence of multiple reactive sites makes it a valuable intermediate for the synthesis of a wide array of heterocyclic compounds, many of which exhibit interesting biological activities. Its potential as a scaffold in medicinal chemistry is a significant area of ongoing research.

Remaining Challenges and Open Questions

Despite the progress made in understanding the chemistry of this compound, several challenges and open questions remain. A significant gap in the literature is the exploration of its applications in materials science. While its structure suggests potential uses as a ligand, monomer, or in functional dyes, experimental validation is largely absent. Further research is also needed to fully explore the therapeutic potential of its derivatives and to understand their structure-activity relationships.

Future Research Directions in N-(2-hydroxyphenyl)acetamide Chemistry

Future research in the field of N-(2-hydroxyphenyl)acetamide chemistry is likely to focus on several key areas. The development of more efficient and environmentally friendly synthetic methods for this compound and its derivatives is an important goal. researchgate.net A systematic exploration of its potential in materials science could open up new avenues for the application of this versatile molecule. In the realm of medicinal chemistry, future work will likely involve the design and synthesis of new derivatives with improved biological activity and selectivity, as well as a deeper understanding of their mechanisms of action. archivepp.comarchivepp.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyano-N-(2-hydroxyphenyl)acetamide and its derivatives?

- Methodological Answer : Derivatives are typically synthesized via condensation reactions. For example, 2-cyanoacetamide reacts with substituted anilines in the presence of coupling agents like POCl₃ or via nucleophilic substitution under alkaline conditions. details a protocol using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol under basic conditions, followed by reduction and condensation with cyanoacetic acid . Other routes involve diazonium salt coupling (e.g., for thiazole derivatives in ) or multi-step reactions with yields optimized through temperature control and catalyst selection .

Q. How is the structure of this compound confirmed in synthesized compounds?

- Methodological Answer : Structural confirmation employs ¹H/¹³C NMR to identify characteristic peaks (e.g., cyano group at ~110 ppm in ¹³C NMR) and aromatic protons. LC-HRMS/MS and X-ray crystallography are critical for resolving isomerism, as seen in , where misassignment of ortho/meta-hydroxyphenyl isomers was corrected via HRMS and ¹H-NMR . FTIR verifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What initial biological activities have been reported for this compound?

- Methodological Answer : Screening assays reveal anticancer activity (e.g., inhibition of CCRF-CEM leukemia cells, IC₅₀ < 10 µM in ) and enzyme inhibition (e.g., carbonic anhydrase binding via hydrogen bonding in ) . Derivatives also exhibit insecticidal effects (e.g., disruption of silk spinning in Spodoptera frugiperda larvae via acetylcholinesterase inhibition in ) .

Advanced Research Questions

Q. What challenges exist in the regioselective synthesis of this compound isomers, and how can they be addressed?

- Methodological Answer : Regioselectivity challenges arise during hydroxylation or substitution reactions. highlights misassignment of ortho/meta isomers due to similar spectral properties. Solutions include orthogonal analytical validation (e.g., synthesizing both isomers and comparing HRMS/MS fragmentation patterns) and controlled reaction conditions (e.g., pH modulation to favor specific intermediates) .

Q. How do structural modifications of the phenyl ring affect the compound’s biochemical interactions?

- Methodological Answer : Substituents on the phenyl ring alter electronic and steric properties, impacting binding. For example:

- Electron-withdrawing groups (e.g., -CF₃ in ) enhance enzyme inhibition by increasing electrophilicity at the cyano group .

- Ortho-substituents (e.g., -OCH₃ in ) restrict rotational freedom, improving affinity for hydrophobic enzyme pockets .

Quantitative structure-activity relationship (QSAR) modeling and docking studies (e.g., in ) are recommended to predict modifications .

Q. What methodologies are effective in resolving contradictory cytotoxicity data across different cell lines?

- Methodological Answer : Contradictions (e.g., high cytotoxicity in leukemia cells but low activity in solid tumors in ) require mechanistic profiling :

- Comparative transcriptomics to identify target pathways.

- Metabolic stability assays (e.g., liver microsome testing) to rule out pharmacokinetic variability.

- Dose-response studies to establish threshold effects (e.g., notes dose-dependent ROS modulation) .

Q. How can synthesis protocols be optimized to improve yields of this compound derivatives?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Use of Pd/C or Fe powder for nitro-group reduction ( ) .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve condensation reaction efficiency ( ) .

- Microwave-assisted synthesis : Reduces reaction time for heterocyclic derivatives (e.g., thiazolidinones in ) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicological data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.